GSK-LSD1 Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

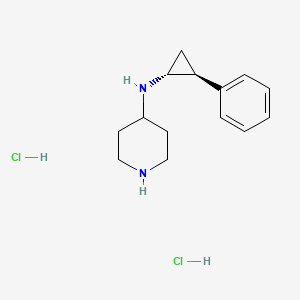

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-LSD1: A Technical Guide to a Potent and Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] As a flavin-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and H3K9, thereby modulating gene expression.[4][5][6][7][8] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][9][10] GSK-LSD1 serves as a valuable chemical probe for studying the biological functions of LSD1 and for the development of novel anticancer therapies. This guide provides an in-depth overview of GSK-LSD1, including its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols.

Introduction to LSD1 and GSK-LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[4] It is a key component of several transcriptional co-repressor complexes and is involved in various cellular processes, including differentiation, hematopoiesis, and the regulation of gene expression.[1][8] LSD1's catalytic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[4][5]

GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[1][2][11] It exhibits high potency and selectivity, making it a crucial tool for elucidating the therapeutic potential of LSD1 inhibition. A structurally related compound, GSK2879552, has been evaluated in clinical trials for AML and SCLC.[3][7][10][12][13]

Mechanism of Action

Enzymatic Mechanism of LSD1

The demethylation reaction catalyzed by LSD1 is an FAD-dependent oxidative process. The reaction proceeds through the following key steps:

-

Substrate Binding: The methylated lysine residue of histone H3 binds to the active site of LSD1.

-

Oxidation: The FAD cofactor oxidizes the methylated amine of the lysine substrate, forming an iminium ion intermediate.[4][5]

-

Hydrolysis: The iminium ion is subsequently hydrolyzed, releasing formaldehyde and the demethylated lysine.

-

FAD Regeneration: The reduced FAD is re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[1]

Caption: Enzymatic mechanism of LSD1-mediated histone demethylation.

Irreversible Inhibition by GSK-LSD1

GSK-LSD1 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[14] This covalent modification prevents the FAD cofactor from participating in the catalytic cycle, thereby blocking the demethylase activity of LSD1.[14] Irreversible inhibitors like GSK-LSD1 have also been shown to reduce the binding of LSD1 to chromatin.[6]

Caption: Mechanism of irreversible inhibition of LSD1 by GSK-LSD1.

Cellular Effects and Signaling Pathways

Inhibition of LSD1 by GSK-LSD1 leads to a variety of cellular effects, primarily through the modulation of gene expression. By preventing the demethylation of H3K4, GSK-LSD1 treatment results in an increase in H3K4 methylation at the regulatory elements of specific genes, leading to their transcriptional activation.[6]

Effects on Cancer Cell Proliferation and Differentiation

GSK-LSD1 has been shown to inhibit the proliferation of a range of cancer cell lines, with a notable sensitivity observed in AML and SCLC cells.[1][3][10] The anti-proliferative effect is often cytostatic.[10] In AML cell lines, treatment with GSK-LSD1 or GSK2879552 induces the expression of cell surface markers associated with a differentiated immunophenotype, such as CD11b and CD86.[3][8]

Modulation of Signaling Pathways

LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Inhibition of LSD1 with GSK-LSD1 has been reported to:

-

Repress oncogenic pathways: GSK-LSD1 can inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways.[12]

-

Promote tumor suppressor pathways: GSK-LSD1 has been shown to promote the expression of the tumor suppressor p53.[12]

-

Activate developmental pathways: In SCLC, LSD1 inhibition can lead to the activation of the NOTCH signaling pathway.[15]

Caption: Overview of a signaling pathway modulated by GSK-LSD1.

Data Presentation

In Vitro Potency and Selectivity of GSK-LSD1

| Target | Assay Type | IC50 | Selectivity vs. LSD1 | Reference |

| LSD1 | Cell-free assay | 16 nM | - | [1][3][16] |

| LSD2 | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |

| MAO-A | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |

| MAO-B | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |

Cellular Activity of GSK-LSD1 and GSK2879552

| Compound | Cell Lines | Assay Type | Average EC50 | Reference |

| GSK-LSD1 | Cancer cell lines | Gene expression changes | < 5 nM | [1][2][11] |

| GSK-LSD1 | Cancer cell lines | Cell growth inhibition | < 5 nM | [1][2][11] |

| GSK2879552 | AML cell lines (19 of 25) | Anti-proliferative effects | Potent | [3] |

In Vivo Efficacy of GSK2879552

| Cancer Type | Model | Treatment | Outcome | Reference |

| SCLC | Mouse xenograft | GSK2879552 | >80% tumor growth inhibition | [3] |

Summary of Adverse Events in GSK2879552 Phase I Clinical Trials

| Indication | Most Frequent Adverse Events (All Grades) | Treatment-Related Grade 3/4 Adverse Events | Reason for Termination | Reference |

| Relapsed/Refractory AML | Febrile neutropenia (54%), nausea (46%), hypokalemia (41%), fatigue (34%) | Thrombocytopenia (7 events were Grade 4) | Toxicity and lack of clinical benefit | [11][13] |

| Relapsed/Refractory SCLC | Thrombocytopenia (41%) | Encephalopathy (4 SAEs) | Poor disease control and high rate of adverse events | [17][18] |

Experimental Protocols

LSD1 Biochemical Inhibition Assay (Peroxidase Coupled Assay)

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.

-

Principle: The hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

-

Materials:

-

Human recombinant LSD1 enzyme

-

GSK-LSD1 or other test compounds

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

Black 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of GSK-LSD1 in assay buffer.

-

In a 96-well plate, pre-incubate the LSD1 enzyme with the serially diluted GSK-LSD1 on ice for 15 minutes.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of GSK-LSD1 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., AML or SCLC)

-

GSK-LSD1 or other test compounds

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GSK-LSD1. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 6 days).[8]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.

-

Caption: General experimental workflow for the evaluation of an LSD1 inhibitor.

Conclusion

GSK-LSD1 is a powerful chemical probe that has been instrumental in advancing our understanding of the biological roles of LSD1 and its potential as a therapeutic target in oncology. Its high potency, selectivity, and irreversible mechanism of action make it an ideal tool for both basic research and drug discovery efforts. While the clinical development of the related compound GSK2879552 was halted due to toxicity and limited efficacy, the knowledge gained from these studies continues to inform the development of next-generation LSD1 inhibitors with improved therapeutic windows. The detailed information provided in this guide serves as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting LSD1 in cancer and other diseases.

References

- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. proteopedia.org [proteopedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of GSK-LSD1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2][3][4] LSD1, also known as KDM1A, primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a process generally associated with transcriptional repression.[5][6] It can also demethylate H3K9 in complex with the androgen receptor, leading to transcriptional activation.[6] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroblastoma, making it a compelling target for therapeutic intervention.[7][8][9] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its inhibitory potency, selectivity, effects on cancer cell lines, and impact on key signaling pathways.

Core Mechanism of Action

GSK-LSD1 is a mechanism-based inactivator of LSD1, forming an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity.[7] This irreversible inhibition leads to a sustained blockade of LSD1's demethylase function, resulting in the accumulation of its substrates, primarily H3K4me2, at the promoter and enhancer regions of target genes.[10] The subsequent alteration in the epigenetic landscape leads to changes in gene expression, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis.[11][12][13]

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of this compound have been characterized across various enzymatic and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (LSD1) | 16 nM | Cell-free enzymatic assay | [1][2][3][4] |

| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | Enzymatic assays | [1][2][3][7] |

| Average EC50 (Gene Expression) | < 5 nM | Cancer cell lines | [4][7] |

| Average EC50 (Cell Growth Inhibition) | < 5 nM | Cancer cell lines | [4][7] |

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| PeTa | Merkel Cell Carcinoma | Low nM range | [14] |

| MKL-1 | Merkel Cell Carcinoma | Low nM range | [14] |

| WaGa | Merkel Cell Carcinoma | Low nM range | [14] |

| MS-1 | Merkel Cell Carcinoma | Low nM range | [14] |

| SCLC Cell Lines (sensitive) | Small Cell Lung Cancer | >50% growth inhibition at 0.3 µM | [15] |

Signaling Pathways Modulated by GSK-LSD1

Inhibition of LSD1 by this compound perturbs several critical signaling pathways implicated in cancer.

-

Notch Signaling Pathway: LSD1 is known to be an integral component of the Notch-activating complex in the nucleus.[16] In some cancers, such as esophageal squamous cell carcinoma, LSD1 positively regulates the Notch pathway.[16] Inhibition of LSD1 can, therefore, lead to the downregulation of Notch target genes, impacting cell fate decisions and proliferation.

-

PI3K/Akt/mTOR Pathway: Evidence suggests a regulatory link between LSD1 and the PI3K/Akt/mTOR pathway.[16] In ovarian cancer cells, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[17] Inhibition of LSD1 can thus induce autophagy.

-

Wnt/β-catenin Pathway: GSK-LSD1 has been shown to inhibit the Wnt/β-catenin signaling pathway.[18]

-

YAP/TAZ Pathway: The Hippo signaling effectors YAP and TAZ are also inhibited by GSK-LSD1 treatment.[18]

Below are diagrams illustrating the mechanism of LSD1 and the signaling pathways it influences.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

LSD1 (KDM1A) HTRF Inhibition Assay

This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of compounds like GSK-LSD1.

Methodology:

-

Compound Preparation: Perform 3-fold serial dilutions of this compound in the appropriate assay buffer.

-

Enzyme Pre-incubation: Pre-incubate the diluted compound with recombinant human LSD1 enzyme (e.g., 38.5 nM) for 15 minutes on ice in a 384-well plate.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of biotinylated monomethyl H3(1-21)K4 peptide substrate and flavin adenine dinucleotide (FAD).[11] The final DMSO concentration should be kept low (e.g., 0.5%).[11]

-

Incubation: Incubate the reaction mixture for 1 hour at 25°C.[11]

-

Detection: Stop the reaction and add the HTRF detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and XL665-conjugated streptavidin.[11]

-

Signal Measurement: After a further incubation period as per the manufacturer's instructions, read the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistical curve.[11]

Cell Viability (MTT/MTS) Assay

This assay measures the effect of GSK-LSD1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified duration, typically 72 to 96 hours, at 37°C in a humidified incubator.[11]

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[19][20]

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[19][20]

-

Measurement:

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Histone Methylation

This technique is used to assess the levels of specific histone modifications, such as H3K4me2 and H3K9me2, following treatment with GSK-LSD1.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells using an appropriate lysis buffer to extract total cellular proteins or perform histone extraction.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 10-25 µg of protein per lane on an SDS-polyacrylamide gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3) overnight at 4°C with gentle agitation.[22]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]

-

Analysis: Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control to determine the relative changes upon GSK-LSD1 treatment.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LSD1 in vitro. Its high potency, selectivity, and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of LSD1 inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting LSD1 in cancer and other diseases. The observed modulation of key oncogenic signaling pathways underscores the multifaceted impact of this epigenetic inhibitor and provides a strong rationale for its further investigation in drug development programs.

References

- 1. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 8. news-medical.net [news-medical.net]

- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Combination LSD1 and HOTAIR-EZH2 inhibition disrupts cell cycle processes and induces apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. researchgate.net [researchgate.net]

- 16. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]

- 22. Histone western blot protocol | Abcam [abcam.com]

GSK-LSD1 in Epigenetic Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[3][4] GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[5][6] This document provides an in-depth technical overview of GSK-LSD1's mechanism of action, its effects on cellular processes, and detailed protocols for its experimental application.

Core Mechanism of Action

LSD1 primarily functions as a transcriptional corepressor by removing mono- and di-methyl groups from H3K4 (H3K4me1/2), marks associated with active enhancers and promoters.[5][7] This demethylation leads to a repressive chromatin state, silencing the expression of target genes, including those involved in cellular differentiation.[4][8] LSD1 is often found in transcriptional co-repressor complexes, such as the CoREST complex.[9]

GSK-LSD1 is an irreversible, mechanism-based inhibitor that covalently binds to the FAD cofactor of LSD1, thereby inactivating the enzyme.[1][3] This inactivation prevents the demethylation of H3K4me2, leading to its accumulation at specific gene loci. The subsequent increase in this active histone mark derepresses gene expression, promoting cellular differentiation and inhibiting proliferation in cancer cells.[4][7] In AML, for instance, this leads to the expression of myeloid differentiation markers like CD11b and CD86.[4][10]

Quantitative Data Summary

GSK-LSD1 and its closely related analog, GSK2879552, have been extensively characterized. The following tables summarize key quantitative metrics from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | Value | Selectivity | Reference |

| GSK-LSD1 | LSD1 | Biochemical IC₅₀ | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [6] |

| GSK2879552 | LSD1 | Biochemical Kᵢ app | 1658 nM | Selective vs. LSD2, MAO-A, MAO-B | [11] |

| GSK-690 | LSD1 | Biochemical IC₅₀ | 90 nM | >200 µM vs. MAO-A | [3][12] |

Table 2: Cellular Activity

| Compound | Cell Type | Assay Type | Value (EC₅₀) | Effect | Reference |

| GSK-LSD1 | Cancer Cell Lines | Gene Expression | < 5 nM | Induces gene expression changes | [6] |

| GSK-LSD1 | Cancer Cell Lines | Growth Inhibition | < 5 nM | Inhibits cancer cell growth | [6] |

| GSK2879552 | AML Cell Lines | Proliferation | < 100 nM | Potent anti-proliferative activity | [11] |

| GSK2879552 | SCLC Cell Lines | Growth Inhibition | Potent | Cytostatic growth inhibition in 9/28 lines | [11] |

| GSK-LSD1 | Oral Cancer Cells | Proliferation | 1 - 10 µM | Inhibits EGF-induced proliferation | [13] |

| GSK2879552 | Primary AML Samples | Colony Formation | 94 - 95 nM | Inhibited blast colony formation in 4/5 samples | [4][11] |

Therapeutic Combinations and Signaling

The therapeutic potential of LSD1 inhibition can be enhanced through combination therapies. Studies have shown synergistic effects when GSK-LSD1 or its analogs are combined with other agents, such as all-trans retinoic acid (ATRA) in AML or GSK3 inhibitors.[5][14] These combinations can lead to more robust anti-leukemic activity, enhanced differentiation, and increased caspase-mediated cell death compared to single-agent treatments.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments involving GSK-LSD1.

Western Blot for Histone Mark Analysis

This protocol is for assessing changes in global H3K4me2 levels following GSK-LSD1 treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., AML or SCLC cell lines) at an appropriate density.

-

Treat cells with desired concentrations of GSK-LSD1 (e.g., 100 nM to 1 µM) or DMSO as a vehicle control for 48-96 hours.

-

-

Histone Extraction:

-

Harvest and wash cells with ice-cold PBS containing protease inhibitors.

-

Lyse cells in a hypotonic buffer and isolate nuclei via centrifugation.

-

Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in ddH₂O.

-

-

SDS-PAGE and Western Blotting:

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me2 (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C.

-

Use an antibody for total Histone H3 as a loading control.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using software like ImageJ, normalizing the H3K4me2 signal to the total H3 signal.[15][16]

-

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the workflow for identifying genome-wide changes in H3K4me2 occupancy after GSK-LSD1 treatment.

Detailed Steps:

-

Cell Treatment: Culture cells (minimum 1x10⁷ per ChIP sample) and treat with an effective concentration of GSK-LSD1 or DMSO for 24-48 hours.[17]

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin into fragments of 200-500 bp. Centrifuge to remove debris.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against H3K4me2. An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K. Purify the DNA using spin columns or phenol-chloroform extraction.

-

Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data by mapping reads to a reference genome, calling peaks, and performing differential binding analysis between GSK-LSD1 and control samples to identify regions with significant changes in H3K4me2.[7][17]

Cell Viability / Proliferation Assay

This protocol measures the effect of GSK-LSD1 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of GSK-LSD1. Include a DMSO-only control.

-

Incubation: Incubate the plate for an extended period, typically 6-10 days, to observe cytostatic effects.[4][5]

-

Viability Measurement:

-

Use a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Add the reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control wells.

-

Plot the normalized values against the log of the compound concentration.

-

Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.[5]

-

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 13. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rarecancernews.com [rarecancernews.com]

- 15. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-LSD1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic modifier, and its inhibition has been explored as a therapeutic strategy in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

Introduction: LSD1 as a Therapeutic Target

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). By demethylating H3K4, a mark associated with active transcription, LSD1 generally functions as a transcriptional repressor. It is a key component of several co-repressor complexes and is crucial for processes like hematopoietic stem cell differentiation.

In various cancers, including AML and SCLC, LSD1 is overexpressed and contributes to the pathogenesis by blocking cellular differentiation and promoting proliferation. This has established LSD1 as a compelling therapeutic target for anticancer drug development.

Discovery of GSK-LSD1 (GSK2879552)

GSK-LSD1 was identified through a high-throughput screening of GlaxoSmithKline's compound library to find inhibitors of LSD1. The discovery process followed a logical progression from initial hit identification to lead optimization, focusing on potency, selectivity, and pharmacokinetic properties suitable for clinical development.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of GSK-LSD1 on Histone H3K4 and H3K9 Demethylation

This technical guide provides a comprehensive overview of the effects of GSK-LSD1, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), on the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to LSD1 and GSK-LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in transcriptional regulation.[1] LSD1 specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/2), marks generally associated with active gene transcription.[2][3] By demethylating H3K4, LSD1 typically acts as a transcriptional co-repressor.[3][4] LSD1 can also demethylate H3K9me1/2, which are repressive marks.[1][3] In this context, LSD1 functions as a transcriptional co-activator.[1][3] The substrate specificity of LSD1 is often determined by the protein complexes with which it associates.[3] For instance, its interaction with the androgen receptor can switch its activity from H3K4 to H3K9 demethylation.[5]

GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of LSD1.[6][7] It has become a valuable chemical probe for studying the biological functions of LSD1 and for investigating its therapeutic potential, particularly in oncology.[6][8]

Mechanism of Action of GSK-LSD1

GSK-LSD1 acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme.[9][10] This inactivation of LSD1 leads to a global increase in its primary substrates, H3K4me1 and H3K4me2, at the regulatory elements of target genes.[2] Studies have shown that treatment with GSK-LSD1 results in a significant increase in H3K4me2 at promoter regions.[2][11]

The effect of GSK-LSD1 on H3K9 demethylation is more context-dependent. While LSD1 is known to demethylate H3K9me2, inhibition by GSK-LSD1 has been observed to increase H3K9me2 levels at the promoters of certain genes, suggesting that LSD1-mediated demethylation of both H3K4 and H3K9 can occur at the same genomic regions.[12] However, some studies using retinal explants did not observe a significant global change in H3K9me2 levels upon LSD1 inhibition, indicating that the effects on specific genes are more pronounced.[13]

Quantitative Data on GSK-LSD1 Activity

The following tables summarize the quantitative data on the biochemical potency and cellular effects of GSK-LSD1.

Table 1: Biochemical Potency and Selectivity of GSK-LSD1

| Target | Potency (IC₅₀) | Selectivity | Reference |

| LSD1 (KDM1A) | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [6][7][14] |

| LSD1 (KDM1A) | Kᵢapp 160 nM | Highly selective against other FAD-dependent enzymes | [10] |

Table 2: Cellular Effects of GSK-LSD1

| Cell Line Type | Effect | Potency (EC₅₀) | Reference |

| Cancer Cell Lines (average) | Gene Expression Changes | < 5 nM | [6][14] |

| Cancer Cell Lines (average) | Growth Inhibition | < 5 nM | [6][14] |

| MOLM-13 (AML) | BrdU Incorporation Inhibition | ~10 nM | [8] |

Table 3: Effects of GSK-LSD1 on Histone Methylation

| Cell/Tissue Type | Histone Mark | Observed Effect | Reference |

| Epidermal Progenitors | Global H3K4me1 | 15% increase | [2] |

| Epidermal Progenitors | Global H3K4me2 | 6% increase | [2] |

| Epidermal Progenitors | H3K4me2 at gained regions | Significant increase | [2][11] |

| HL-60 (Promyelocytic Leukemia) | H3K4me2 at OR promoters | Increase | [12] |

| HL-60 (Promyelocytic Leukemia) | H3K9me2 at OR promoters | Increase | [12] |

| Mouse Retinal Explants | Global H3K4me2 | No significant change | [13] |

| Mouse Retinal Explants | Global H3K9me2 | No significant change | [13] |

| Mouse Retinal Explants | H3K4me2 at rod-specific promoters | ~2-fold increase | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

LSD1 Biochemical Inhibition Assay (HRP-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3K4 peptide substrate

-

GSK-LSD1 inhibitor

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well microplate (black, for fluorescence)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of GSK-LSD1 in the assay buffer.

-

In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the fluorescent substrate to each well.

-

Add the GSK-LSD1 dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Measure the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[15][16][17]

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

Cellular Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

-

Cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

GSK-LSD1

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody conjugated to a detector (e.g., HRP)

-

Substrate for the detector (e.g., TMB)

-

Stop solution

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a serial dilution of GSK-LSD1 for the desired duration (e.g., 6 days).[8]

-

Add the BrdU labeling reagent to the culture medium and incubate for a few hours to allow for incorporation.

-

Remove the labeling medium and fix the cells. Denature the DNA to allow antibody access to the incorporated BrdU.

-

Add the anti-BrdU antibody and incubate.

-

Wash the cells and add the substrate solution.

-

After color development, add the stop solution and measure the absorbance at the appropriate wavelength.

-

Determine the EC₅₀ for growth inhibition based on the dose-response curve.[8]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of specific histone modifications at particular genomic regions.

Materials:

-

Cells treated with DMSO (control) or GSK-LSD1

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies specific for H3K4me2 and H3K9me2

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR or reagents for library preparation for sequencing (ChIP-seq)

Protocol:

-

Treat cells with either DMSO or GSK-LSD1.

-

Cross-link proteins to DNA with formaldehyde. Quench with glycine.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with specific antibodies (e.g., anti-H3K4me2) overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.[2]

Visualizations of Pathways and Workflows

The following diagrams were created using the DOT language to illustrate key concepts.

Caption: Mechanism of LSD1 demethylation and irreversible inhibition by GSK-LSD1.

Caption: Workflow for assessing GSK-LSD1 effects on histone methylation.

Caption: Dual role of LSD1 in transcriptional regulation and its inhibition by GSK-LSD1.

Conclusion

GSK-LSD1 is a powerful and specific tool for probing the functions of LSD1. Its primary and most consistently observed effect is the inhibition of H3K4me1/2 demethylation, leading to increased levels of these active histone marks, particularly at gene promoters. The impact of GSK-LSD1 on H3K9 demethylation appears to be more nuanced and dependent on the cellular and genomic context. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the epigenetic regulatory functions of LSD1. Further investigation into the context-dependent effects of LSD1 inhibition will be crucial for the development of targeted epigenetic therapies.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

GSK-LSD1 and its impact on gene transcription

An In-depth Technical Guide on GSK-LSD1 and its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its core mechanism of action, its profound impact on gene transcription, and the experimental methodologies used to characterize its effects.

Introduction to LSD1 and GSK-LSD1

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in regulating gene expression.[1][2] It is a key component of several transcriptional co-repressor complexes, such as the CoREST complex.[3][4] LSD1 primarily acts as a gene silencer by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are epigenetic marks generally associated with active transcription.[1][5] By removing these activating marks, LSD1 facilitates a repressive chromatin state.[6] LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer, where it contributes to blocking cellular differentiation and promoting proliferation.[1][2]

GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline.[3] Its high specificity and potency make it an invaluable chemical probe for studying the biological functions of LSD1 and a promising candidate for therapeutic development.

Mechanism of Action

GSK-LSD1 functions by irreversibly binding to the FAD cofactor essential for LSD1's catalytic activity.[7][8] This inactivation has two major consequences on a molecular level:

-

Inhibition of Catalytic Activity : By blocking the demethylase function of LSD1, GSK-LSD1 prevents the removal of H3K4me1 and H3K4me2 marks. This leads to a global or localized increase in these activating histone marks at the regulatory elements (promoters and enhancers) of target genes.[1]

-

Disruption of Protein Interactions : Treatment with irreversible inhibitors like GSK-LSD1 has been shown to reduce the binding of LSD1 to chromatin, displacing it from its target sites.[1] This can disrupt the entire co-repressor complex, further contributing to the de-repression of target genes. It has also been shown to disrupt the interaction between LSD1 and transcription factors like GFI1B.[9]

The ultimate outcome of LSD1 inhibition by GSK-LSD1 is the reactivation of silenced genes, often leading to cellular differentiation, cell growth arrest, and apoptosis in cancer cells.[1][5]

Caption: Mechanism of GSK-LSD1 action on gene transcription.

Quantitative Data Presentation

The potency and selectivity of GSK-LSD1 and related compounds have been characterized across various biochemical and cellular assays.

Table 1: Potency and Selectivity of LSD1 Inhibitors

| Compound | Target | IC₅₀ / EC₅₀ | Selectivity | Reference(s) |

| GSK-LSD1 | LSD1 (biochemical) | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [3][7][8][10] |

| Cancer cell growth | < 5 nM (average) | - | [3][10] | |

| Gene expression | < 5 nM (average) | - | [3][10] | |

| BrdU incorporation (MOLM-13) | 1.9 nM | - | [5] | |

| GSK2879552 | Cancer cell growth | 240 nM | Potent & selective | [6][11] |

| GSK-690 | LSD1 (biochemical) | 90 nM | >200 µM vs MAO-A | [2][12] |

Table 2: Effect of GSK-LSD1 on Doxorubicin Potency in Breast Cancer Cells

| Cell Line | Doxorubicin IC₅₀ (Alone) | Doxorubicin IC₅₀ (with GSK-LSD1 pre-treatment) | Reference(s) |

| MCF-7 | 0.64 µM | 0.28 µM | [13] |

| MDA-MB-468 | 0.37 µM | 0.26 µM | [13] |

Impact on Gene Transcription and Signaling Pathways

Inhibition of LSD1 by GSK-LSD1 leads to significant changes in the transcriptional landscape of cells.

Histone Methylation Changes

Treatment with GSK-LSD1 results in a genome-wide increase in H3K4me1 and H3K4me2 marks. In a study on epidermal progenitors, GSK-LSD1 treatment led to a 15% global increase in H3K4 monomethylated regions and a ~6% increase in H3K4 dimethylated regions.[1] These changes are particularly enriched at the promoter and enhancer regions of genes that become transcriptionally activated.[1]

Regulation of Specific Genes and Pathways

GSK-LSD1-induced transcriptional changes affect numerous cellular processes by modulating key genes and signaling pathways.

-

Cell Differentiation : In AML and epidermal progenitor cells, GSK-LSD1 upregulates the expression of key transcription factors that drive differentiation, such as KLF4, NOTCH3, GRHL1, and GRHL3.[1] In AML cells, this is also observed as an increase in cell surface differentiation markers like CD11b and CD86.[6]

-

Oncogenic Pathways : The inhibitor has been shown to down-regulate several pro-cancer signaling pathways, including c-Myc, Wnt/β-catenin, and YAP/TAZ.[14][15]

-

Tumor Suppressors : LSD1 can demethylate non-histone targets, including the tumor suppressor p53.[16] Inhibition by GSK-LSD1 can therefore lead to increased p53 expression and activity, promoting apoptosis.[14]

-

Immunomodulation : A fascinating aspect of LSD1 inhibition is its ability to induce an anti-tumor immune response. GSK-LSD1 can cause the upregulation of Endogenous Retroviral Elements (ERVs).[17] The transcription of these elements can create double-stranded RNA (dsRNA), which triggers a cellular dsRNA stress response and the activation of Type I Interferon signaling.[17] This, in turn, enhances tumor cell immunogenicity and can sensitize tumors to immune checkpoint blockade therapies like anti-PD-1.[17]

Caption: Signaling pathways and cellular outcomes affected by GSK-LSD1.

Experimental Protocols

Characterizing the effects of GSK-LSD1 involves a variety of biochemical and cell-based assays.

LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced as a by-product of the LSD1-mediated demethylation reaction.

Principle : LSD1 demethylates its substrate (e.g., a di-methylated H3K4 peptide), reducing its FAD cofactor. Molecular oxygen reoxidizes the FAD, producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate (like Amplex Red or a combination of 4-aminoantipyrine and dichlorohydroxybenzenesulfonate), producing a detectable colorimetric or fluorescent signal.[18]

Detailed Methodology :

-

Reagent Preparation : Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare stock solutions of recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, and the chromogenic substrate. Prepare serial dilutions of GSK-LSD1.

-

Inhibitor Pre-incubation : In a 96-well or 384-well plate, add a fixed concentration of LSD1 enzyme to wells containing the GSK-LSD1 dilutions or DMSO vehicle control. Incubate for 15-30 minutes on ice or at room temperature to allow for inhibitor binding.

-

Reaction Initiation : Initiate the enzymatic reaction by adding a master mix containing the H3K4me2 peptide substrate, HRP, and the chromogenic substrate.

-

Signal Detection : Incubate the plate at 25°C or 37°C for 30-60 minutes. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis : Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (like H3K4me2) or the binding sites of LSD1 itself, and to assess how these are altered by GSK-LSD1 treatment.[19]

Caption: A typical experimental workflow for ChIP-seq analysis.

Detailed Methodology :

-

Cell Culture and Cross-linking : Culture cells to ~80% confluency and treat with GSK-LSD1 or vehicle (DMSO) for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.[19]

-

Cell Lysis and Chromatin Shearing : Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and fragment the chromatin to a size range of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).

-

Immunoprecipitation : Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for the target of interest (e.g., anti-H3K4me2). A parallel sample with a non-specific IgG antibody should be run as a negative control.

-

DNA Purification : Capture the antibody-bound chromatin with Protein A/G beads. Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K. Purify the DNA using phenol-chloroform extraction or silica columns.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA and an input control sample (chromatin saved before the IP step). This involves end-repair, dA-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput platform.

-

Data Analysis : Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of significant enrichment compared to the input control. Perform differential binding analysis to identify regions that gain or lose the mark upon GSK-LSD1 treatment.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the entire transcriptome of cells and determine which genes are up- or down-regulated following GSK-LSD1 treatment.

Detailed Methodology :

-

Cell Treatment and RNA Extraction : Treat cells with GSK-LSD1 or DMSO. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high RNA quality and integrity (RIN > 8).

-

Library Preparation : Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand to create double-stranded cDNA. Prepare the sequencing library from the cDNA using a similar process as for ChIP-seq (end-repair, adapter ligation, PCR).

-

Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis : Perform quality control on the raw sequencing reads. Align reads to a reference genome or transcriptome. Quantify the expression level for each gene (e.g., in Transcripts Per Million - TPM, or raw counts). Perform differential gene expression analysis between GSK-LSD1 and DMSO-treated samples to identify significantly up- and down-regulated genes.[20] Perform pathway analysis and gene set enrichment analysis (GSEA) to identify the biological processes affected.[14]

Conclusion

GSK-LSD1 is a powerful chemical tool that has been instrumental in elucidating the role of LSD1 in gene regulation and disease. Its ability to reverse epigenetic silencing by inhibiting LSD1 leads to the reactivation of key differentiation and tumor suppressor pathways, making it a compound of significant interest for cancer therapy and other diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted effects of GSK-LSD1 and other epigenetic modulators on the transcriptional landscape.

References

- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Investigating the Role of LSD1 in Cancer with GSK-LSD1: A Technical Guide

Abstract

Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical regulator in the epigenetic landscape of cancer, contributing to tumor initiation, progression, and therapeutic resistance. Its enzymatic activity, primarily the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as well as of non-histone substrates, leads to the repression or activation of key gene networks involved in cell differentiation, proliferation, and survival. The overexpression of LSD1 is a common feature across a spectrum of hematological and solid malignancies, correlating with poor prognosis. This has positioned LSD1 as a compelling target for therapeutic intervention. GSK-LSD1 is a potent, selective, and irreversible inhibitor of LSD1 that has become an invaluable chemical probe for elucidating the functional roles of LSD1 in cancer biology. This technical guide provides an in-depth overview of the role of LSD1 in cancer, the utility of GSK-LSD1 as a research tool, and detailed protocols for investigating its effects.

Introduction: LSD1 in the Context of Cancer

Lysine-specific demethylase 1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation.[1][2] In the context of cancer, LSD1 is frequently overexpressed and contributes to oncogenesis through several mechanisms:

-

Epigenetic Silencing of Tumor Suppressors: By removing activating methyl marks (H3K4me1/2) from the promoter regions of tumor suppressor genes, LSD1 contributes to their transcriptional silencing.[3]

-

Maintenance of a Stem-like State: LSD1 is implicated in maintaining a dedifferentiated, stem cell-like phenotype in cancer cells, thereby promoting tumor initiation and relapse.[4]

-

Promotion of Epithelial-Mesenchymal Transition (EMT): LSD1 is a key player in the EMT program, a process that endows cancer cells with migratory and invasive properties, facilitating metastasis.[5][6][7]

-

Regulation of Oncogenic Signaling Pathways: LSD1 interacts with and modulates the activity of key oncogenic signaling pathways, including the Wnt/β-catenin and Notch pathways.[7]

-

Drug Resistance: The activity of LSD1 has been linked to resistance to various cancer therapies.

Given its multifaceted role in tumorigenesis, the inhibition of LSD1 presents a promising therapeutic strategy.

GSK-LSD1: A Potent and Selective Chemical Probe

GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[8] It forms a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[2]

Key Features of GSK-LSD1:

-

Potency: GSK-LSD1 exhibits potent inhibition of LSD1 with an IC50 of 16 nM in biochemical assays.[8]

-

Selectivity: It displays high selectivity for LSD1, with over 1000-fold selectivity against other closely related FAD-dependent enzymes such as LSD2, MAO-A, and MAO-B.[8]

-

Cellular Activity: GSK-LSD1 effectively engages LSD1 in cellular contexts, leading to changes in gene expression and inhibition of cancer cell proliferation at nanomolar concentrations.[8]

These characteristics make GSK-LSD1 an excellent tool for dissecting the cellular functions of LSD1 and for validating it as a therapeutic target.

Quantitative Data: The Impact of GSK-LSD1 on Cancer Cells

The following tables summarize the quantitative effects of GSK-LSD1 and the structurally similar compound GSK2879552 on various cancer cell lines.

Table 1: In Vitro Efficacy of GSK-LSD1 and GSK2879552 in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50/EC50 (nM) | Assay Type | Reference(s) |

| THP-1 | Acute Myeloid Leukemia (AML) | GSK2879552 | 23 | Protein Expression | [4] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | GSK2879552 | 44 | Protein Expression | [4] |

| Various | Acute Myeloid Leukemia (AML) | GSK2879552 | 137 (average) | Cell Proliferation | [4] |

| NCI-H526 | Small Cell Lung Cancer (SCLC) | INCB059872 | 47 - 377 | Cell Proliferation | [9] |

| NCI-H1417 | Small Cell Lung Cancer (SCLC) | INCB059872 | 47 - 377 | Cell Proliferation | [9] |

| MCF-7 | Breast Cancer | Compound 20 | 3600 | Cell Proliferation | [10] |

| MDA-MB-231 | Breast Cancer | Compound 20 | 5600 | Cell Proliferation | [10] |

| PC-3 | Prostate Cancer | NCL1 | 6000 - 67000 | Cell Proliferation | [10] |

Note: Compound 20 is a derivative of the GSK-690 scaffold. NCL1 is another LSD1 inhibitor.

Table 2: Effect of GSK-LSD1 on Gene and Protein Expression

| Cell Line/Model | Treatment | Target Analyzed | Observed Effect | Reference(s) |

| Epidermal Progenitors | GSK-LSD1 | Global H3K4me1 Levels | ~15% increase | [3] |

| Epidermal Progenitors | GSK-LSD1 | Global H3K4me2 Levels | ~6% increase | [3] |

| Epidermal Progenitors | GSK-LSD1 | Upregulated Genes (RNA-seq) | 863 genes, including epidermal differentiation TFs (GRHL1, GRHL3, NOTCH3, KLF4) | [3] |

| Epidermal Progenitors | GSK-LSD1 | Downregulated Genes (RNA-seq) | 350 genes | [3] |

| Acute Myeloid Leukemia (AML) | GSK2879552 | CD86 (differentiation marker) | Increased expression in 13 of 16 cell lines | [4] |

| Acute Myeloid Leukemia (AML) | GSK2879552 | CD11b (differentiation marker) | Increased expression in 10 of 16 cell lines | [4] |

| Bladder Cancer Cells | GSK2879552 | E-cadherin (epithelial marker) | Upregulated | [7] |

| Bladder Cancer Cells | GSK2879552 | N-cadherin, Vimentin (mesenchymal markers) | Downregulated | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of GSK-LSD1.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][11]

Objective: To determine the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

GSK-LSD1 (and vehicle control, e.g., DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Plate cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) per well. Include control wells with medium only for background measurement.

-

Compound Treatment: Add various concentrations of GSK-LSD1 or vehicle control to the experimental wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability against the log concentration of GSK-LSD1 to determine the IC50 value.

Western Blotting for Histone Modifications

This protocol is a generalized procedure for detecting changes in histone methylation.

Objective: To assess the levels of LSD1 and specific histone methylation marks (e.g., H3K4me2) in response to GSK-LSD1 treatment.

Materials:

-

Cells treated with GSK-LSD1 or vehicle

-

Histone extraction buffer

-

SDS-PAGE gels (high percentage, e.g., 15%)

-

Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-LSD1, anti-H3K4me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Histone Extraction: Treat cells with GSK-LSD1 for the desired time. Harvest cells and perform acid extraction of histones or use a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of H3K4me2 to total Histone H3 to determine the relative change upon GSK-LSD1 treatment.

Colony Formation Assay

This protocol provides a general framework for assessing the long-term proliferative capacity of cells.[12]

Objective: To evaluate the ability of single cells to form colonies after treatment with GSK-LSD1.

Materials:

-

Single-cell suspension of cancer cells

-

6-well or 12-well tissue culture plates

-

GSK-LSD1 or vehicle control

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

Paraformaldehyde (4%)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GSK-LSD1 or vehicle control.

-

Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed, changing the medium with fresh compound every 2-3 days.

-

Fixation: Wash the colonies with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Staining: Remove the paraformaldehyde, wash with PBS, and stain the colonies with crystal violet solution for 5-10 minutes.

-

Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for studying GSK-LSD1.

Signaling Pathways

Experimental Workflow

Conclusion

LSD1 is a well-validated target in oncology, and GSK-LSD1 serves as a critical tool for its investigation. The multifaceted role of LSD1 in promoting cancer progression through epigenetic and signaling mechanisms underscores the therapeutic potential of its inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the function of LSD1 and the efficacy of its inhibitors in various cancer models. Further research utilizing tools like GSK-LSD1 will continue to unravel the complexities of LSD1 biology and pave the way for novel cancer therapies.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oaepublish.com [oaepublish.com]

- 7. frontiersin.org [frontiersin.org]

- 8. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]

- 9. researchgate.net [researchgate.net]

- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for GSK-LSD1 in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document includes recommended working concentrations, detailed protocols for key experiments, and a summary of its biochemical and cellular activities.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. GSK-LSD1 is a valuable chemical probe for studying the biological functions of LSD1 due to its high potency and selectivity.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key in vitro potencies of GSK-LSD1. These values are essential for determining the appropriate concentration range for your experiments.

| Parameter | Value | Species/System | Notes |

| IC50 | 16 nM | Recombinant Human LSD1 | In a cell-free enzymatic assay.[1][2][3][4][5] |

| Average EC50 | < 5 nM | Cancer Cell Lines | For gene expression changes and inhibition of cell growth.[1][2] |

| Selectivity | >1000-fold | Over LSD2, MAO-A, MAO-B | Demonstrates high selectivity for LSD1 over other FAD-utilizing enzymes.[1][2][4][5] |

| Cellular Thermal Shift Assay (CETSA) | 10 µM | A549 cells | Concentration used to assess target engagement by observing increased thermal stability of LSD1.[2] |

| Autophagy Induction | 200 µM | U2OS cells | Concentration reported to induce the formation of autophagosomes.[2] |

Signaling Pathway

GSK-LSD1 exerts its effects by inhibiting the demethylase activity of LSD1. LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1 and H3K4me2, LSD1 represses the transcription of target genes. Inhibition of LSD1 by GSK-LSD1 leads to an increase in H3K4 methylation, resulting in the de-repression of gene expression. This can induce cellular differentiation and inhibit proliferation in cancer cells.

Caption: Mechanism of GSK-LSD1 action.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of GSK-LSD1 on the proliferation of cancer cell lines.

Materials:

-

GSK-LSD1

-

Cell line of interest (e.g., AML cell lines like THP-1 or MOLM-13)

-

Complete culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-